2-(Dibromoacetyl benzimidazole hydro bromic acidsalt
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Overview
Description
2-(Dibromoacetyl benzimidazole hydro bromic acidsalt) is a chemical compound with the molecular formula C9H6Br2N2O and a molecular weight of 317.96 g/mol . It is known for its use as an intermediate in the synthesis of fungicides, particularly in the production of thiophanate-methyl . The compound appears as a brownish-red powder and is unstable in water .
Preparation Methods
The synthesis of 2-(Dibromoacetyl benzimidazole hydro bromic acidsalt) involves the reaction of 2-acetyl benzimidazole with bromine in the presence of acetic acid . The reaction is carried out at a temperature of 80°C under reduced pressure. The bromine is added dropwise while maintaining the reaction temperature at 80±5°C. After the addition of bromine, the mixture is stirred for an additional hour, followed by the removal of solvent and hydrogen bromide gas under reduced pressure . The product is then cooled to room temperature and filtered to obtain the final compound .
Chemical Reactions Analysis
2-(Dibromoacetyl benzimidazole hydro bromic acidsalt) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction:
Hydrolysis: The compound is unstable in water and can hydrolyze, leading to the formation of benzimidazole derivatives.
Scientific Research Applications
2-(Dibromoacetyl benzimidazole hydro bromic acidsalt) is primarily used as an intermediate in the synthesis of fungicides, such as thiophanate-methyl . Its applications extend to various fields, including:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: Utilized in the production of agricultural chemicals and other industrial applications.
Mechanism of Action
similar benzimidazole derivatives are known to exert their effects by interacting with cellular targets, such as enzymes and proteins, leading to the inhibition of essential biological processes . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining the compound’s biological activity .
Comparison with Similar Compounds
2-(Dibromoacetyl benzimidazole hydro bromic acidsalt) can be compared with other benzimidazole derivatives, such as:
2-(2-Bromoethyl) benzimidazole: Another brominated benzimidazole derivative with similar chemical properties.
Thiophanate-methyl: A fungicide synthesized using this compound) as an intermediate.
Benzimidazole: The parent compound, which serves as a building block for various derivatives with diverse biological activities.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound) in its role as a fungicide intermediate .
Properties
Molecular Formula |
C9H7Br3N2O |
---|---|
Molecular Weight |
398.88 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2,2-dibromoethanone;hydrobromide |
InChI |
InChI=1S/C9H6Br2N2O.BrH/c10-8(11)7(14)9-12-5-3-1-2-4-6(5)13-9;/h1-4,8H,(H,12,13);1H |
InChI Key |
FCNWKFLWRDZSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C(Br)Br.Br |
Origin of Product |
United States |
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